(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate
Beschreibung
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate is a chemical compound with the molecular formula C17H24N2O4S. It is known for its unique structure, which includes a piperidine ring substituted with acetyl and sulfonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Eigenschaften
Molekularformel |
C17H23N2O4S- |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]benzenesulfonate |
InChI |
InChI=1S/C17H24N2O4S/c1-12(20)19-16(2,3)10-13(11-17(19,4)5)18-14-8-6-7-9-15(14)24(21,22)23/h6-9H,10-11H2,1-5H3,(H,21,22,23)/p-1 |
InChI-Schlüssel |
FEBSVLGUAIOKBO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)N1C(CC(=NC2=CC=CC=C2S(=O)(=O)[O-])CC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride and benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different functional groups.
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino thiophene-2-carboxylate: Another similar compound with a thiophene ring instead of a benzenesulfonate group.
Uniqueness
(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzenesulfonate is unique due to its combination of acetyl and sulfonate groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
